molecular formula C18H21N5O2S B2700047 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034355-53-6

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2700047
CAS No.: 2034355-53-6
M. Wt: 371.46
InChI Key: VPGWKMXLLSXOGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:

  • Formation of 1-ethyl-1H-pyrazole: This step often includes the cyclization of an appropriate precursor under acidic or basic conditions to form the pyrazole ring.

  • Synthesis of 1,2,4-oxadiazole: The 1-ethyl-1H-pyrazole is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This can be achieved using reagents like acyl hydrazides and nitrile derivatives.

  • Attachment of Piperidine Ring: The oxadiazole intermediate is then reacted with piperidine under conditions that facilitate the formation of the piperidine ring.

  • Incorporation of Thiophene: The final step involves coupling the previous intermediate with thiophene under conditions that ensure the formation of the ethanone linkage.

Industrial Production Methods: Industrial production would likely scale up these reactions using optimized conditions for yield and purity. Typical parameters include controlled temperature, pressure, solvent choice, and reaction times to maximize efficiency.

Chemical Reactions Analysis

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions:

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide or potassium permanganate can introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert specific functional groups to their respective reduced forms.

  • Substitution: The compound can undergo nucleophilic substitution reactions where different substituents are introduced onto the molecule.

  • Reagents and Conditions: Common reagents include organic halides, acids, bases, and metal catalysts. Reaction conditions vary widely but often include solvents such as dichloromethane or toluene and specific temperatures and pressures.

Major Products: These reactions can produce derivatives with modified functional groups that have varied physical, chemical, and biological properties.

Scientific Research Applications

The compound is of interest across multiple fields:

  • Chemistry: Utilized in the study of synthetic pathways and reaction mechanisms.

  • Biology: Investigated for its potential interactions with biological macromolecules.

  • Medicine: Explored for possible therapeutic effects due to its structural similarity to known pharmacophores.

  • Industry: Applied in the development of new materials or as intermediates in chemical syntheses.

Mechanism of Action

The mechanism by which 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects involves interactions with molecular targets like enzymes or receptors, potentially influencing various biochemical pathways. The exact mechanism can vary depending on the specific application or context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

  • 1-(4-(5-(1-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

  • 1-(4-(5-(1-butyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Properties

IUPAC Name

1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-2-23-15(3-7-19-23)18-20-17(21-25-18)14-4-8-22(9-5-14)16(24)11-13-6-10-26-12-13/h3,6-7,10,12,14H,2,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWKMXLLSXOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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